(2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA

ELOVL4 VLC-PUFA biosynthesis Retinal lipids

This unsaturated VLC-PUFA-CoA (C36:6, omega-3) is an authentic ELOVL4 product standard. Its unique 2-trans,21Z,24Z,27Z,30Z,33Z hexaene architecture cannot be substituted by shorter-chain (C32:6) or saturated analogs for accurate recapitulation of retinal lipidomics and Stargardt disease-3 models. Procure this exact compound for faithful enzymatic elongation assays, LC-MS lipidomic profiling, and beta-oxidation substrate specificity studies.

Molecular Formula C57H94N7O17P3S
Molecular Weight 1274.4 g/mol
Cat. No. B15600389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Molecular FormulaC57H94N7O17P3S
Molecular Weight1274.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H94N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,36-37,44-46,50-52,56,67-68H,4,7,10,13,16,19-35,38-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b6-5-,9-8-,12-11-,15-14-,18-17-,37-36+/t46-,50-,51-,52+,56-/m1/s1
InChIKeyHCKSDWYBQHGZRR-IAZRHCADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA: A Very Long-Chain Polyunsaturated Fatty Acyl-CoA for ELOVL4 and Retinal Lipid Research


(2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA is an unsaturated fatty acyl-CoA, formally the condensation product of coenzyme A with (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid [1]. It belongs to the class of very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), characterized by a 36-carbon chain with six double bonds in an omega-3 configuration [2]. This compound is an intermediate in the biosynthesis and degradation of ultra long-chain fatty acids (ULCFAs; C28 to ≥C36), which are essential for membrane biogenesis, lipid homeostasis, and signaling in specialized tissues [3].

Why Generic (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA Cannot Be Substituted with Other Acyl-CoAs in VLC-PUFA Research


Generic substitution of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA with other fatty acyl-CoAs is not scientifically valid due to its unique chain-length and double-bond architecture, which dictate specific interactions with elongases (e.g., ELOVL4) and lipid-processing enzymes. Studies demonstrate that ELOVL4 activity yields C34 and C36 VLC-PUFAs as predominant products [1], and the loss of PC species containing the C36:6 acyl chain is significantly greater than those with shorter C32:6 chains in disease models [2]. Furthermore, the 2-trans double bond distinguishes this compound from its saturated or 3-oxo counterparts, conferring distinct reactivity in beta-oxidation and elongation cycles [3]. Thus, only the exact chain-length and unsaturation profile of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA ensures faithful recapitulation of physiological processes in ELOVL4 biochemistry, retinal lipidomics, and Stargardt disease research.

Quantitative Differentiation of (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA: Comparative Data for Procurement Decisions


ELOVL4 Product Profile: Predominance of C36 over Shorter VLC-PUFA Chains

In ELOVL4-expressing cells supplemented with polyunsaturated fatty acid precursors, C34 and C36 VLC-PUFAs are the predominant products, while shorter C22-C26 precursors accumulate only in control cells [1]. This indicates that the C36 chain length, and specifically the C36:6 n-3 isomer, is a critical endpoint of the ELOVL4 elongation cascade. The target compound (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA represents the activated CoA form of this key product, making it essential for in vitro reconstitution of ELOVL4 activity and lipid synthesis studies.

ELOVL4 VLC-PUFA biosynthesis Retinal lipids

Retinal Phosphatidylcholine Deficiency: Greater Loss of C36:6-Containing Species vs. C32:6 in Stargardt Disease Model

In Stgd3-knockin mice carrying a human pathogenic ELOVL4 mutation, the levels of PC 36:6/22:6 (containing the C36:6 acyl chain) were reduced to 34% of wild-type levels, while PC 32:6/22:6 was reduced only to 69% of wild-type [1]. The loss of PC with longer acyl chains (C34:6 or C36:6) was significantly greater (P < 0.001) than the loss of PC containing the shorter C32:6 acyl chain [1]. This quantitative differential deficiency demonstrates that the C36:6 moiety is uniquely dependent on ELOVL4 activity and is more severely impacted by ELOVL4 dysfunction than shorter VLC-PUFA species.

Stargardt disease Retinal degeneration Phosphatidylcholine

Chemical Identity: 2-Trans Double Bond Confers Distinct Reactivity vs. Saturated and 3-Oxo Analogs

(2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA is a 2,3-trans-enoyl-CoA, a specific intermediate in the fatty acid beta-oxidation and elongation cycles [1]. The presence of the 2-trans double bond distinguishes it from saturated acyl-CoAs (e.g., hexatriacontanoyl-CoA) and 3-oxo derivatives (e.g., 3-oxo-C36:6-CoA), which exhibit different substrate specificities for downstream enzymes such as enoyl-CoA hydratases and reductases [2]. While direct kinetic data for this exact compound are limited, class-level knowledge of enoyl-CoA biochemistry confirms that the 2-trans configuration is essential for recognition by enzymes of the beta-oxidation spiral and the microsomal elongation complex.

Enoyl-CoA hydratase Fatty acid oxidation Substrate specificity

Analytical Distinction: Molecular Weight and Formula Enable LC-MS Differentiation from Other C36 Acyl-CoAs

(2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA possesses a molecular weight of 1274.38 Da and a molecular formula of C57H94N7O17P3S [1]. This distinguishes it from related very long-chain fatty acyl-CoAs, such as (2E,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA (C36:5-CoA) and (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA (C38:5-CoA) . In LC-MS-based lipidomics workflows, these precise mass differences allow unambiguous identification and quantification of the target compound in complex biological matrices, which is critical for studies of VLC-PUFA metabolism.

LC-MS Lipidomics Analytical chemistry

Procurement-Driven Application Scenarios for (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA


In Vitro Reconstitution of ELOVL4-Mediated VLC-PUFA Synthesis

This compound serves as a critical substrate or product standard in enzymatic assays designed to measure the activity of ELOVL4, the rate-limiting enzyme for ultra long-chain fatty acid elongation. As shown in [1], ELOVL4-expressing cells produce C34 and C36 VLC-PUFAs as the predominant species from C20-C22 precursors. Using (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA as a reference standard enables accurate quantification of ELOVL4 product formation by LC-MS, and its use as a substrate analog (in its 2-trans-enoyl-CoA form) can help dissect the individual steps of the elongation cycle.

Stargardt Disease-3 and Retinal Degeneration Model Studies

In Stargardt disease-3 (STGD3) research, this compound is essential for investigating the biochemical consequences of ELOVL4 deficiency. As demonstrated in [1], STGD3-knockin mice exhibit a selective and severe depletion of C36:6-containing phosphatidylcholine species in the retina. (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA can be employed as an authentic standard for lipidomic profiling to monitor disease progression, or as a substrate in cellular assays to evaluate the functional impact of ELOVL4 mutations and test potential therapeutic interventions aimed at restoring VLC-PUFA levels.

Peroxisomal and Mitochondrial Fatty Acid Oxidation Pathway Analysis

As a 2-trans-enoyl-CoA intermediate, this compound is a valuable tool for studying the substrate specificity and kinetics of enoyl-CoA hydratases and reductases involved in both peroxisomal and mitochondrial beta-oxidation. While direct kinetic data for this specific chain length are limited [1], class-level evidence indicates that the 2-trans double bond is a key recognition element for these enzymes. Procuring this compound allows researchers to extend substrate profiling studies to the ultra long-chain polyunsaturated series, providing insights into how chain length and unsaturation affect flux through the beta-oxidation spiral.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.